molecular formula C11H18O5 B1294985 Diethyl 2-(1-ethoxyethylidene)malonate CAS No. 3044-06-2

Diethyl 2-(1-ethoxyethylidene)malonate

Cat. No. B1294985
CAS RN: 3044-06-2
M. Wt: 230.26 g/mol
InChI Key: TWYCKMOLLPVQMA-UHFFFAOYSA-N
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Description

Diethyl 2-(1-ethoxyethylidene)malonate is a chemical compound with the molecular weight of 230.26 . It is a colorless to yellow liquid and is used in various chemical reactions .


Molecular Structure Analysis

Diethyl 2-(1-ethoxyethylidene)malonate contains a total of 33 bonds, including 15 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 ester(s) (aliphatic), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

As a derivative of diethyl malonate, it can be combined with Urea under the action of a strong base to form a barbiturate . The carbanion formed by reacting diethyl malonate with a suitable base can be alkylated with a suitable electrophile .


Physical And Chemical Properties Analysis

Diethyl 2-(1-ethoxyethylidene)malonate has a density of 1.1±0.1 g/cm3, a boiling point of 280.9±30.0 °C at 760 mmHg, and a flash point of 117.3±24.6 °C . It has 5 H bond acceptors, 0 H bond donors, 8 freely rotating bonds, and a polar surface area of 62 Å2 .

Scientific Research Applications

Synthesis of Flavor Compounds

Diethyl malonate is utilized in the synthesis of flavor compounds, like 4-Ethyloctanoic acid, through microwave irradiation. This process involves reacting diethyl malonate with 2-ethyl-1-bromohexane, followed by saponification and decarboxylation, significantly reducing reaction time and improving yields (Liu, Yin, Chen, & Sun, 2010).

Safety And Hazards

This compound is considered hazardous. It has hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 . It is combustible and containers may explode when heated .

properties

IUPAC Name

diethyl 2-(1-ethoxyethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18O5/c1-5-14-8(4)9(10(12)15-6-2)11(13)16-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCKMOLLPVQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=O)OCC)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062810
Record name Propanedioic acid, (1-ethoxyethylidene)-, diethyl ester
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl 2-(1-ethoxyethylidene)malonate

CAS RN

3044-06-2
Record name 1,3-Diethyl 2-(1-ethoxyethylidene)propanedioate
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Record name Propanedioic acid, 2-(1-ethoxyethylidene)-, 1,3-diethyl ester
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Record name Propanedioic acid, 2-(1-ethoxyethylidene)-, 1,3-diethyl ester
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Record name Propanedioic acid, (1-ethoxyethylidene)-, diethyl ester
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Record name Diethyl (1-ethoxyethylidene)malonate
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Synthesis routes and methods I

Procedure details

A mixture of diethyl malonate (4.8 mL), triethyl orthoacetate (17 mL), acetic anhydride (0.11 mL) and zinc chloride (1.2 g) was stirred at 140° C. To the mixture was added acetic anhydride (0.11 mL) each after 30, 90 and 120 minutes, and then stirred at the same temperature overnight. The reaction mixture was cooled to room temperature, and the insoluble material was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=4/1−7/3) to give diethyl 2-(1-ethoxyethylidene)malonate (5.02 g). To a solution of diethyl 2-(1-ethoxyethylidene)malonate (4.13 g) in ethanol (15 mL) were added formamidine hydrochloride (1.73 g) and a solution of potassium hydroxide (2.21 g) in water (7.5 mL), and the mixture was stirred at room temperature for 2 days. The reaction mixture was neutralized by adding acetic acid. To the mixture was added ethyl acetate (30 mL), and the mixture was stirred at room temperature for 30 minutes. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate−ethyl acetate/methanol=9/1) to give the title compound (1.5 g).
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

160 g (1 mol) of diethyl malonate, 649 g (4 mol) of triethyl orthoacetate and 0.5 g of catalyst from Example 1 were heated to 130° C. in a glass apparatus having a distillation column. The metering-in of 102 g of acetic anhydride over the course of 7 h was then begun. The bottom temperature was increased to 159° C. with the distillation of low-boiling components at a head temperature of 72° to 73° C. After the end of the reaction, the residual low-boiling components were distilled off under a low vacuum and the excess triethyl orthoacetate was removed at 15 mbar. The desired product was then distilled over at 0.3 mbar and a head temperature of 100° to 102° C. Ethyl 2-carboethoxy-3-ethoxy-2-butenoate was obtained in a yield of 73% of the theoretical yield.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
649 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(1-ethoxyethylidene)malonate
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Diethyl 2-(1-ethoxyethylidene)malonate
Reactant of Route 5
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Diethyl 2-(1-ethoxyethylidene)malonate

Citations

For This Compound
1
Citations
Q Mao, X Dai, G Xu, Y Su, B Zhang, D Liu… - European Journal of …, 2019 - Elsevier
In our previous study, we reported a series of 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives that presented excellent in vitro xanthine oxidase (XO) inhibitory potency. …
Number of citations: 31 www.sciencedirect.com

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